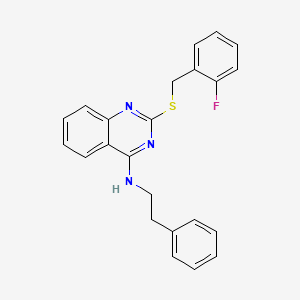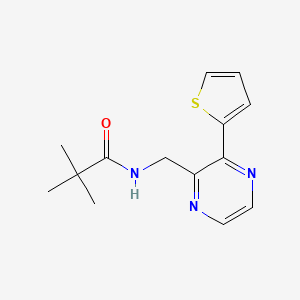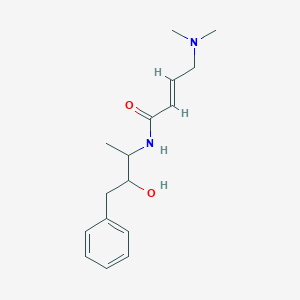
N-(3,4-dimethylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide, also known as DMMDA-2, is a synthetic compound that belongs to the family of naphthylamide derivatives. This compound has been studied extensively due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Material Science
Naphthalene derivatives have been extensively studied for their utility in the synthesis of complex molecules and materials. For instance, the synthesis and characterization of aromatic polyamides containing pendant naphthalene units demonstrate these compounds' relevance in developing materials with desirable thermal and mechanical properties. Such polymers exhibit good solubility in common solvents, high glass transition temperatures, and excellent thermal stability, making them suitable for high-performance applications (Ghodke et al., 2021). Another study on the preparation of naphthalene-ring containing diamines and resulting polyamides emphasizes the potential of these compounds to produce materials with high thermal stability and good solubility, useful in the electronics and aerospace industries (Mehdipour‐Ataei et al., 2005).
Antimycobacterial Applications
Research into the antimicrobial properties of naphthalene derivatives has yielded compounds with significant activity against various strains of Mycobacterium, the bacteria responsible for diseases such as tuberculosis. A study on N-alkoxyphenylhydroxynaphthalenecarboxamides revealed some compounds demonstrating antimycobacterial activity comparable to or higher than rifampicin, a standard tuberculosis treatment, with minimal cytotoxicity to human cells (Goněc et al., 2016).
Electronic and Photonic Applications
Naphthalene derivatives are also explored for their electronic and photonic applications due to their unique optical and electronic properties. For instance, the development of redox-active and electrochromic polymers incorporating naphthalene-cored dicarboxamides showcases the potential of these materials in fabricating smart windows and displays. These polymers exhibit reversible electrochemical oxidation processes and color changes upon electro-oxidation, indicating their suitability for electrochromic devices (Hsiao & Han, 2017). Another significant application is in organic field-effect transistors (OFETs), where naphthalene diimide (NDI) copolymers have demonstrated promising n-type semiconductor behavior, with electron mobilities highlighting the role of thiophene units in improving polymer crystallinity and electronic performance (Durban et al., 2010).
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO3/c1-17-6-9-20(10-7-17)24-14-22(28(30)29-23-11-8-18(2)19(3)12-23)13-21-15-26(31-4)27(32-5)16-25(21)24/h6-16H,1-5H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCFABQMFORSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4=CC(=C(C=C4)C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-4-methyl-6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2431153.png)

![N-(benzo[d]thiazol-6-yl)-4-ethoxybenzamide](/img/structure/B2431155.png)



![N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2431161.png)


![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2431167.png)


